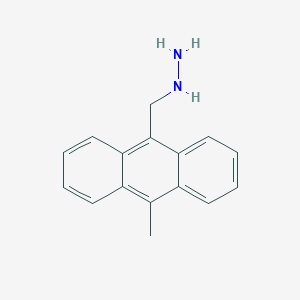

(10-Methyl-anthracen-9-ylmethyl)-hydrazine

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Organic Chemistry and Material Science Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgfiveable.me Their extended π-electron systems endow them with distinct electronic, optical, and magnetic properties, making them a focal point of research in organic chemistry and material science. rsc.org PAHs like anthracene (B1667546) serve as fundamental building blocks for organic semiconductors, demonstrating potential applications in electronic devices. rsc.org The planar structure and potential for π-stacking interactions in PAHs are crucial for the design of novel materials with tailored functionalities. scirp.org Found in fossil fuels and as products of incomplete combustion, PAHs are also of significant interest in environmental science. wikipedia.org

Academic Importance of Hydrazine (B178648) Derivatives in Synthetic Chemistry and Supramolecular Assembly

Hydrazine (N₂H₄) and its organic derivatives are versatile compounds in synthetic chemistry. researchgate.netfishersci.com Possessing two nucleophilic nitrogen atoms and four replaceable hydrogen atoms, hydrazine serves as a key starting material for a wide range of molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.netijcrt.org In recent years, the N-N linkage has been recognized as a critical structural motif in various bioactive agents and is integral to the synthesis of heterocyclic compounds like pyrazoles and pyridazines. ijcrt.orgnih.gov The ability of hydrazine derivatives to form hydrogen bonds and coordinate with metal ions makes them valuable components in the field of supramolecular chemistry, enabling the construction of complex, self-assembled architectures.

Rationale for Investigating "(10-Methyl-anthracen-9-ylmethyl)-hydrazine" in Contemporary Chemical Research

The specific compound this compound represents a unique amalgamation of the structural features of both anthracene and hydrazine. The rationale for its investigation stems from the potential for synergistic properties arising from the combination of a bulky, photoactive PAH and a reactive, hydrogen-bonding hydrazine moiety.

While the synthesis and properties of various anthracene derivatives and hydrazine derivatives have been extensively studied independently, there is a noticeable gap in the literature concerning their direct conjugates, particularly those with a simple methylene (B1212753) spacer. The majority of related research focuses on hydrazone derivatives formed by the condensation of an anthracene carbaldehyde with hydrazine. scirp.org The investigation of this compound would address this gap, providing fundamental data on the synthesis, stability, and reactivity of such systems. This lack of information presents a clear opportunity for novel research contributions to the field of organic synthesis and materials chemistry.

The study of this compound offers a platform for gaining new chemical insights. The presence of a flexible methylene linker between the rigid anthracene core and the hydrazine group could lead to interesting conformational properties and intramolecular interactions. Furthermore, the hydrazine moiety provides a reactive handle for further chemical transformations, allowing for the construction of more complex supramolecular structures or the development of novel ligands for catalysis. The photophysical properties of the anthracene unit could also be modulated by the presence of the hydrazine group, potentially leading to new fluorescent sensors or photoactive materials.

Interactive Data Table: Properties of Related Anthracene and Hydrazine Derivatives

The following table presents typical data for related compounds to illustrate the expected, though currently unconfirmed, properties of this compound.

| Property | Anthracene | Hydrazine | Expected for this compound |

| Molar Mass ( g/mol ) | 178.23 | 32.05 | ~248.33 |

| Appearance | Colorless to pale yellow solid | Colorless, fuming oily liquid | Likely a solid at room temperature |

| Melting Point (°C) | 215-218 | 2 | Expected to be a solid with a defined melting point |

| Boiling Point (°C) | 340 | 114 | Likely high due to the anthracene moiety |

| Solubility | Insoluble in water, soluble in organic solvents | Miscible with water and ethanol | Expected to have low water solubility and better solubility in organic solvents |

Structure

3D Structure

Properties

CAS No. |

887593-12-6 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(10-methylanthracen-9-yl)methylhydrazine |

InChI |

InChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3 |

InChI Key |

IZONICWYCLAFRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 10 Methyl Anthracen 9 Ylmethyl Hydrazine

Strategies for the Construction of the 10-Methylanthracene Core

The anthracene (B1667546) framework, a linearly fused tricyclic aromatic system, presents unique challenges and opportunities in synthetic chemistry. nih.gov Its derivatives are valued for their photophysical and electronic properties. beilstein-journals.org The construction of the specific 10-methylanthracene core can be achieved through various classical and modern synthetic reactions.

Friedel-Crafts Based Approaches to Methylanthracene Derivatives

The Friedel-Crafts reaction and its variations are cornerstone methods for the alkylation and acylation of aromatic rings, and they have been effectively applied to the synthesis of anthracene derivatives. nih.gov These acid-catalyzed reactions typically involve the reaction of an aromatic substrate with an alkyl or acyl halide.

Intramolecular Friedel-Crafts cyclization is a particularly powerful strategy. For instance, appropriately substituted diarylmethanes or benzophenones can undergo cyclization to form the central ring of the anthracene system. A modified intramolecular Friedel-Crafts-type cyclization has been reported for the synthesis of 10-OR-substituted anthracenes from O-protected ortho-acetal diarylmethanols. beilstein-journals.orgnih.gov This approach, which proceeds in an aqueous medium at room temperature, demonstrates the versatility of Friedel-Crafts chemistry. nih.gov The efficiency of such cyclizations can be enhanced by the presence of electron-donating groups on the aromatic rings. beilstein-journals.orgsemanticscholar.org

Another approach is the direct Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with aromatic aldehydes. nih.govbeilstein-journals.orgsemanticscholar.org For example, reactions using catalysts like silica gel-supported zinc bromide or BF₃ monohydrate can yield substituted anthracene derivatives directly. nih.gov While not a direct route to 10-methylanthracene, these methods establish the feasibility of building the anthracene core through Friedel-Crafts chemistry, which could be adapted by selecting appropriate precursors.

| Reaction Type | Catalyst/Reagent | Precursors | Key Feature |

| Intramolecular Cyclization | Concentrated H₂SO₄ | Substituted Benzophenones | Electron-donating groups increase efficiency. beilstein-journals.orgsemanticscholar.org |

| Modified Intramolecular Cyclization | Diluted aq. methanolic HCl | O-protected ortho-acetal diarylmethanols | Forms 10-OR-substituted anthracenes. beilstein-journals.orgnih.gov |

| Intermolecular Alkylation | ZnBr₂/SiO₂ + Acetyl bromide | Arenes and Aromatic Aldehydes | Direct method to prepare anthracene derivatives. nih.govsemanticscholar.org |

| Intermolecular Alkylation | BF₃ monohydrate | Arenes and Phthalaldehyde | Yields mixtures of anthracene derivatives. nih.gov |

Metal-Catalyzed Cyclization and Coupling Reactions for Anthracene Synthesis

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net Catalysts based on palladium, nickel, gold, and other metals have enabled novel pathways for constructing the anthracene scaffold. nih.govresearchgate.net

Palladium-catalyzed reactions are particularly prominent. Methodologies include:

Tandem C-H Activation/Bis-cyclization: This strategy has been used to construct tetracyclic benz[a]anthracene derivatives from propargylic carbonates and terminal alkynes. beilstein-journals.orgresearchgate.net A similar palladium(II)-catalyzed tandem transformation involving C-H alkenylation and secondary C-H activation has been developed to generate substituted anthracenes. beilstein-journals.orgnih.gov

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings, both typically palladium-catalyzed, are instrumental in forming key bonds needed to assemble the anthracene framework from smaller precursors. frontiersin.org These intermediates can then undergo cyclization. frontiersin.org

Intramolecular Double-Cyclization: Palladium catalysts can effect the double cyclization of substrates like (Z,Z)-p-styrylstilbene derivatives to yield dibenzo[a,h]anthracenes. beilstein-journals.orgresearchgate.net

Other metal-catalyzed approaches include:

Gold-Catalyzed Cyclization: Substituted anthracenes can be synthesized via the gold-catalyzed cyclization of o-alkynyldiarylmethanes. beilstein-journals.org

Nickel-Mediated Cyclization: Nickel(0) complexes, such as Ni(cod)₂, are effective in mediating intramolecular homocoupling reactions of benzyl halides to afford highly strained cyclic anthracene derivatives. researchmap.jp

| Metal Catalyst | Reaction Type | Starting Materials | Significance |

| Palladium (Pd) | Tandem C-H Activation/Cyclization | Diphenyl carboxylic acids and acrylates | Efficient construction of the anthracene core. beilstein-journals.orgnih.gov |

| Palladium (Pd) | Suzuki-Miyaura / Sonogashira Coupling | Aryl halides/boronic acids, terminal alkynes | Forms key biaryl and alkynylated precursors for cyclization. frontiersin.org |

| Gold (Au) | Cyclization | o-alkynyldiarylmethanes | Provides a concise method to substituted anthracenes. beilstein-journals.org |

| Nickel (Ni) | Homocoupling Cyclization | Benzyl halides | Effective for creating strained anthracene systems. researchmap.jp |

Multi-Step Synthesis of 9-Substituted 10-Methylanthracenes

The synthesis of the target precursor, a 10-methylanthracene functionalized at the 9-position, generally requires a multi-step sequence. A common strategy involves the modification of a pre-formed anthracene core. One plausible route begins with the alkylation or acylation of anthrone (9(10H)-anthracenone). For example, anthrone can react with picolyl chloride hydrochloride to yield 10,10-bis(pyridinylmethyl)-9(10H)-anthrones. researchgate.net While this example introduces pyridinylmethyl groups, the principle can be adapted for methyl groups.

A more direct pathway to the necessary precursor, 9-(halomethyl)-10-methylanthracene or 10-methylanthracene-9-carbaldehyde, would involve the selective functionalization of 10-methylanthracene. This could be achieved through electrophilic substitution reactions such as formylation (Vilsmeier-Haack reaction) to introduce a -CHO group or chloromethylation to introduce a -CH₂Cl group at the highly reactive 9-position. The synthesis of a similar compound, 1-(anthracen-9-ylmethyl)-1,4,7,10-tetraazacyclododecane, starts from 9-chloromethylanthracene, highlighting the utility of this type of precursor. nih.govresearchgate.net

Introduction of the Hydrazine (B178648) Moiety into Anthracene Derivatives

Once the 9-substituted 10-methylanthracene precursor is obtained, the final step is the introduction of the hydrazine group. This can be accomplished through several established methods for forming carbon-nitrogen bonds.

Direct Hydrazinolysis Reactions

Direct hydrazinolysis is a straightforward method for synthesizing hydrazine derivatives. This reaction involves the nucleophilic substitution of a leaving group by hydrazine. A common precursor for this reaction is a halomethyl-substituted anthracene, such as 9-(chloromethyl)-10-methylanthracene.

The reaction proceeds by the nucleophilic attack of the hydrazine molecule on the electrophilic benzylic carbon, displacing the halide ion. This is analogous to the synthesis of N-(9-anthracenylmethyl)-N′,N′′,N′′′-tris(tert-butyloxycarbonyl)-1,4,7,10-tetraazacyclododecane, where 9-chloromethylanthracene is reacted with a nitrogen nucleophile (a protected cyclen) in the presence of a base. nih.govresearchgate.net Similarly, reacting 9-(chloromethyl)-10-methylanthracene with an excess of hydrazine hydrate would yield the desired (10-Methyl-anthracen-9-ylmethyl)-hydrazine.

Another related approach involves the condensation of an aldehyde with hydrazine. For example, anthracene-9-carbaldehyde reacts with hydrazine monohydrate in the presence of an acid catalyst to form the corresponding hydrazone. scirp.org While this forms a C=N double bond, it is a key step in the pathway to forming the target hydrazine via subsequent reduction.

Reductive Amination Pathways for Alkylhydrazine Formation

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for preparing amines, including alkylhydrazines. wikipedia.org The process typically involves two steps that can often be performed in a single pot: the formation of an imine or hydrazone intermediate, followed by its reduction. wikipedia.org

To synthesize this compound via this route, the precursor 10-methylanthracene-9-carbaldehyde would be reacted with hydrazine. This condensation reaction forms the corresponding hydrazone. The hydrazone intermediate is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and α-picoline-borane. wikipedia.orgorganic-chemistry.org The use of α-picoline-borane has been specifically reported as an efficient method for the direct reductive alkylation of hydrazine derivatives with carbonyl compounds in a one-pot manner. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also explored the use of biocatalysts, such as imine reductases (IREDs), for reductive amination and hydrazination reactions. researchgate.netnih.govnih.gov These enzymatic methods offer high selectivity and operate under mild conditions, representing a green chemistry approach to alkylhydrazine synthesis. researchgate.netnih.gov

| Method | Precursor | Reagents | Intermediate |

| Direct Hydrazinolysis | 9-(Chloromethyl)-10-methylanthracene | Hydrazine hydrate (N₂H₄·H₂O), Base | None (Direct Substitution) |

| Reductive Amination | 10-Methylanthracene-9-carbaldehyde | 1. Hydrazine (N₂H₄) 2. Reducing agent (e.g., NaBH₃CN, α-picoline-borane) | Hydrazone (>C=N-NH₂) wikipedia.orgorganic-chemistry.org |

| Enzymatic Reductive Hydrazination | 10-Methylanthracene-9-carbaldehyde | Hydrazine, Imine Reductase (IRED), Cofactor | Hydrazone (>C=N-NH₂) researchgate.netnih.gov |

Protecting Group Strategies for Selective Hydrazine Functionalization

The inherent nucleophilicity and the presence of two nitrogen atoms in hydrazine (H₂N-NH₂) necessitate the use of protecting groups to ensure selective functionalization and prevent undesired side reactions, such as the formation of bis-alkylated products or azines. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and hydrazines due to its stability under various reaction conditions and its facile removal under acidic conditions. semanticscholar.org

In the synthesis of this compound, particularly when utilizing the 9-(chloromethyl)-10-methylanthracene intermediate, a mono-protected hydrazine, such as tert-butyl carbazate (Boc-NHNH₂), would be an ideal nucleophile. The reaction would proceed as follows:

Alkylation: 9-(Chloromethyl)-10-methylanthracene is reacted with tert-butyl carbazate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield N-Boc-(10-Methyl-anthracen-9-ylmethyl)-hydrazine.

Deprotection: The Boc group is subsequently removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to afford the final product, this compound.

The use of a protecting group strategy allows for greater control over the reaction and facilitates the purification of the desired product. Other protecting groups, such as the benzyloxycarbonyl (Z) group, can also be employed, offering different deprotection conditions and orthogonality in more complex syntheses. semanticscholar.org

Exploration of Novel Synthetic Routes to "this compound"

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of complex molecules like this compound, with a focus on efficiency, selectivity, and sustainability.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, often providing milder reaction conditions and avoiding the use of toxic heavy metals. For the synthesis of the anthracene core of the target molecule, organocatalytic methods can be envisioned. For instance, L-proline has been shown to catalyze the one-pot synthesis of substituted anthraquinones from 1,4-substituted naphthoquinones and α,β-unsaturated aldehydes. beilstein-journals.org While this specific example leads to an oxidized anthracene core, it highlights the potential of organocatalysts to facilitate the construction of the fundamental tricyclic system.

Further functionalization of an organocatalytically synthesized anthracene derivative could then lead to the target molecule. For example, an organocatalyzed Friedel-Crafts type reaction could be employed to introduce a functionalized side chain at the 9-position of a 10-methylanthracene precursor.

Sustainable Synthesis Methodologies (e.g., Mechanochemistry)

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. researchgate.net This technique can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste. The synthesis of polyaromatic hydrocarbons and their derivatives is an area where mechanochemistry has shown considerable promise. researchgate.net

A potential mechanochemical approach to the synthesis of this compound could involve the ball-milling of solid reactants. For instance, the reaction between 9-(chloromethyl)-10-methylanthracene and a protected hydrazine derivative could potentially be carried out under solvent-free mechanochemical conditions. This would not only be environmentally benign but could also potentially lead to different product selectivities compared to solution-phase reactions.

Optimization of Reaction Conditions and Scalability Studies for "this compound" Synthesis

The successful laboratory-scale synthesis of a compound is the first step towards its potential application. Optimization of reaction conditions and assessment of scalability are crucial for ensuring the efficiency, cost-effectiveness, and safety of the synthetic process on a larger scale.

For the synthesis of this compound, several parameters would need to be optimized for each step of the proposed synthetic routes.

Key Optimization Parameters:

| Parameter | Factors to Consider |

| Solvent | Polarity, aprotic vs. protic, boiling point, solubility of reactants and intermediates. |

| Temperature | Reaction rate, prevention of side reactions, stability of reactants and products. |

| Catalyst | Type of catalyst (if any), catalyst loading, turnover number. |

| Stoichiometry | Molar ratios of reactants to maximize yield and minimize unreacted starting materials. |

| Reaction Time | Monitoring reaction progress to determine the point of maximum conversion. |

Once the optimal conditions have been established on a small scale, scalability studies would be necessary to determine if the synthesis can be successfully and safely scaled up. This involves addressing challenges such as heat transfer, mixing, and purification on a larger scale. The development of a robust and scalable synthesis is essential for the future availability of this compound for further research and potential applications.

Chemical Reactivity and Transformation Pathways of 10 Methyl Anthracen 9 Ylmethyl Hydrazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group, -NHNH2, is a versatile functional group known for its nucleophilicity, which is central to its reactivity. This section details the primary reactions involving this part of the molecule.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

(10-Methyl-anthracen-9-ylmethyl)-hydrazine readily undergoes condensation reactions with a variety of aldehydes and ketones to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). dergipark.org.tr

The general reaction scheme is as follows:

Reaction of this compound with a generic aldehyde or ketone to form a hydrazone.

A variety of carbonyl compounds can be employed in this reaction, leading to a diverse library of hydrazone derivatives. The table below illustrates the expected products from the reaction with several common aldehydes and ketones.

| Carbonyl Reactant | Product Hydrazone Name |

| Acetone | (10-Methyl-anthracen-9-ylmethyl)-hydrazinyl-propan-2-ylidene |

| Benzaldehyde | (E/Z)-1-((10-methylanthracen-9-yl)methyl)-2-benzylidenehydrazine |

| Cyclohexanone | 1-((10-methylanthracen-9-yl)methyl)-2-cyclohexylidenehydrazine |

The formation of hydrazones from aldehydes or unsymmetrical ketones can result in stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond. The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents on both the hydrazine and the carbonyl compound, as well as the reaction conditions. While specific stereoselectivity studies on this compound are not extensively documented, studies on similar systems suggest that the formation of the more thermodynamically stable isomer is generally favored.

The mechanism of hydrazone formation is a well-established acid-catalyzed nucleophilic addition-elimination reaction. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the primary amine of the hydrazine, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product. dergipark.org.tr The reaction is typically reversible and can be driven to completion by removing the water formed during the reaction.

Alkylation and Acylation of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can be alkylated or acylated. Alkylation with alkyl halides can lead to mono- or di-substituted products, with the terminal nitrogen being the more reactive site due to lesser steric hindrance. organic-chemistry.org The Gabriel synthesis provides a method for the controlled alkylation of primary amines, which can be adapted for hydrazine derivatives. nrochemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org

Acylation, typically carried out using acyl chlorides or anhydrides, results in the formation of N-acylhydrazides. This reaction is generally highly regioselective, with the acylation occurring at the more nucleophilic terminal nitrogen atom. google.com

The table below summarizes the expected products from representative alkylation and acylation reactions.

| Reagent | Reaction Type | Product Name |

| Methyl Iodide | Alkylation | (10-Methyl-anthracen-9-ylmethyl)-N-methyl-hydrazine |

| Acetyl Chloride | Acylation | N'-((10-methylanthracen-9-yl)methyl)acetohydrazide |

| Benzoyl Chloride | Acylation | N'-((10-methylanthracen-9-yl)methyl)benzohydrazide |

Formation of Heterocyclic Ring Systems from Hydrazine

The hydrazone derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of these hydrazones with reagents containing two electrophilic centers can lead to the formation of five- or six-membered rings. A prominent example is the synthesis of pyrazole (B372694) derivatives through the reaction of the corresponding hydrazone with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. chim.itorganic-chemistry.orgnih.govmdpi.com Similarly, reaction with appropriate precursors can lead to the formation of triazoles. dergipark.org.trraco.cat

Reactions Involving the Anthracene (B1667546) Scaffold

The 10-methyl-anthracene core of the molecule is an extended aromatic system that can undergo a range of reactions, primarily electrophilic substitutions and cycloadditions. The presence of the methyl group at the 10-position and the hydrazinomethyl group at the 9-position influences the regioselectivity and reactivity of these transformations.

The anthracene ring system is known to undergo electrophilic substitution reactions preferentially at the 9- and 10-positions due to the higher electron density at these sites. nih.govnih.gov However, in this compound, these positions are already substituted. The methyl group is an activating, ortho-, para-directing group, while the hydrazinomethyl group is also expected to be activating. Therefore, electrophilic substitution is likely to occur at the other available positions on the terminal rings of the anthracene scaffold.

Diels-Alder reactions are another characteristic transformation of the anthracene core, which typically acts as a diene. orientjchem.orgresearchgate.netniscpr.res.inresearchgate.netcsp.edursc.org The reaction usually occurs across the 9,10-positions. However, with these positions being substituted in the target molecule, the reactivity in Diels-Alder reactions might be altered, potentially favoring cycloaddition at the terminal rings or requiring more forcing conditions. Studies on related 9,10-disubstituted anthracenes have shown that the nature of the substituents significantly impacts the photophysical properties and reactivity. nih.govrsc.orgresearchgate.netacs.orgnih.govresearchgate.net

Below is a table summarizing potential reactions of the anthracene scaffold.

| Reaction Type | Reagent | Potential Product(s) |

| Nitration | HNO3/H2SO4 | Isomeric mixture of nitro-(10-Methyl-anthracen-9-ylmethyl)-hydrazine derivatives |

| Bromination | Br2/FeBr3 | Isomeric mixture of bromo-(10-Methyl-anthracen-9-ylmethyl)-hydrazine derivatives |

| Diels-Alder | Maleic Anhydride (B1165640) | Cycloadduct across one of the terminal rings |

[4+2]-Cycloaddition Reactions (Diels-Alder) with Dienophiles

The anthracene moiety can serve as a diene in Diels-Alder reactions, typically reacting across the central 9,10-positions. nih.gov This reactivity is a hallmark of the anthracene system, providing a pathway to form bicyclic adducts. researchgate.net The reaction is, however, sensitive to the electronic properties and steric bulk of substituents at these positions. orientjchem.org For "this compound," the presence of substituents at both the 9 and 10 carbons introduces significant steric hindrance, which would be expected to decrease its reactivity towards dienophiles compared to unsubstituted or monosubstituted anthracenes. researchgate.net

Extensive research on other 9-substituted anthracenes demonstrates their successful participation in Diels-Alder reactions with a variety of dienophiles. orientjchem.org While specific studies on "this compound" are not prevalent, the behavior of analogous compounds provides insight into its potential reactivity.

| Dienophile | 9-Substituted Anthracene Reactant | Observed Outcome | Reference |

|---|---|---|---|

| Citraconic anhydride | 9-(Methoxymethyl)anthracene | Highly regioselective formation of the ortho adduct. | researchgate.net |

| Citraconic anhydride | 9-Bromomethylanthracene | The ortho adduct was the major product. | orientjchem.org |

| N-Methylmaleimide | (R)-9-(N-α-methylbenzylamino)anthracene | Excellent conversion to a mixture of two diastereoisomers. | orientjchem.org |

| Maleic anhydride | (R)-9-(N-α-methylbenzylamino)anthracene | Excellent conversion to a mixture of two diastereoisomers. | orientjchem.org |

| Dimethylacetylenedicarboxylate | 9-Anthracenemethanol | Formation of two regioisomeric adducts. | orientjchem.org |

| Dimethyl fumarate | 9,10-Dimethoxyanthracene | Reaction occurs at the 9,10-positions. | researchgate.net |

In Diels-Alder reactions involving prochiral dienophiles and substituted anthracenes, the formation of stereoisomers is a critical aspect. The facial selectivity and the endo/exo ratio of the products are governed by the steric and electronic nature of the substituents on both the diene and the dienophile. For instance, the cycloaddition of 9-substituted anthracenes with unsymmetrical dienophiles like citraconic anhydride has been shown to yield regioisomers, with a strong preference for the ortho adduct. researchgate.netorientjchem.org In the case of chiral 9-substituted anthracenes, the reaction can produce diastereomeric mixtures, with the selectivity influenced by the existing chiral center. orientjchem.org Given the structure of "this compound," reactions with unsymmetrical dienophiles would likely exhibit regioselectivity influenced by the differing steric demands of the methyl and hydrazinylmethyl groups.

Single Electron Transfer (SET) processes represent a potential competing reaction pathway, particularly under photochemical conditions. The photoreduction of some anthracene derivatives is initiated by a SET process from an excited state of a photocatalyst to the anthracene. umich.edu Organic sulfides containing an anthracene unit are also known to undergo intramolecular electron-transfer reactions. researchgate.net While thermal Diels-Alder reactions are typically governed by pericyclic transition states, it is conceivable that under specific conditions, such as with highly electrophilic dienophiles or under photo-irradiation, an SET mechanism could compete with or even dominate the conventional [4+2] cycloaddition pathway. This could lead to the formation of radical ion pairs and subsequent alternative products rather than the expected cycloadduct.

Photo-induced Reactions and Photoreactivity Studies

Anthracene and its derivatives are well-known for their rich photochemistry, primarily involving two main reaction types: [4+4] photodimerization and [4+2] cycloaddition with singlet oxygen to form endoperoxides. mdpi.comnih.gov

[4+4] Photodimerization: Upon exposure to UV light, anthracene molecules can undergo a cycloaddition reaction between the 9,10-positions of an excited-state molecule and a ground-state molecule to form a dimer. mdpi.com However, the substitution pattern at the 9 and 10 positions significantly impacts this reaction. While many 9-substituted anthracenes readily photodimerize, some 9,10-disubstituted derivatives have been shown to be unreactive towards photodimerization. rsc.org The steric bulk of the methyl and hydrazinylmethyl groups in "this compound" would likely hinder the close approach required for dimerization.

Photooxidation: In the presence of light and oxygen, anthracenes can act as photosensitizers to generate singlet oxygen, which then reacts with the anthracene core in a [4+2] cycloaddition to yield a 9,10-endoperoxide. nih.gov This process, along with other reactions involving reactive oxygen species, contributes to the photodegradation of anthracenes. acs.org

Other Photoreactions: Depending on the substituents and the reaction medium, other photochemical pathways are possible. For example, unexpected photosolvolysis has been observed for certain 9-substituted anthracene derivatives under specific conditions. rsc.org The phototoxicity of some anthracene-based compounds has been linked to the generation of reactive oxygen species, a process that can be influenced by the surrounding ionic environment. acs.org

The specific photoreactivity of "this compound" would be determined by the interplay of these potential pathways, with the substitution pattern playing a key role in the observed outcome. rsc.org

Electrophilic Aromatic Substitution on the Anthracene Ring

The preferred sites for electrophilic attack on the unsubstituted anthracene ring are the 9 and 10 positions. quora.comyoutube.com This regioselectivity is due to the formation of the most stable arenium ion intermediate, which retains the aromaticity of two separate benzene (B151609) rings.

In "this compound," both the 9 and 10 positions are already occupied. This blockage makes further electrophilic aromatic substitution on the central ring highly improbable due to severe steric hindrance and the high energy of the resulting intermediate. Consequently, any electrophilic substitution would be directed to the less reactive terminal rings (positions 1, 2, 3, 4, 5, 6, 7, or 8). Studies on other highly substituted anthracenes have shown that when the 9,10-positions are unreactive, electrophilic attack can be forced to occur on a terminal ring. For example, under Friedel-Crafts conditions, an electron-rich 9-substituted anthracene was shown to undergo substitution on a terminal ring rather than the expected Diels-Alder reaction. nih.gov

Metal Coordination Chemistry of "this compound"

The molecular structure of "this compound" contains a hydrazine moiety, which is a well-known functional group for coordinating with metal ions.

Ligand Design and Synthesis of Metal Complexes

Hydrazine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers in either a monodentate or a bridging bidentate fashion. asianpubs.orgtandfonline.com The lone pairs of electrons on the nitrogen atoms allow for the formation of stable coordination complexes with a wide range of transition metals. jptcp.comtandfonline.com

Furthermore, anthracene-based structures are frequently employed in the design of sophisticated ligands for applications in catalysis and materials science. nih.govresearchgate.net The combination of the anthracene framework with a coordinating group like hydrazine offers a powerful strategy for creating new metal complexes. Specifically, Schiff bases derived from hydrazine and anthracene aldehydes (anthrahydrazones) have been successfully used to synthesize complexes with various metals, including rhodium(III) and cobalt(III). mdpi.comresearchgate.net

Given these precedents, "this compound" is an excellent candidate for use as a chelating ligand. It can be expected to coordinate to a metal center through both nitrogen atoms of the hydrazine group, forming a stable five-membered ring. The synthesis of such complexes would typically involve reacting the hydrazine derivative with a suitable metal salt in an appropriate solvent. jptcp.commtct.ac.in

| Metal Ion | Ligand Type | Reference |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | Hydrazone | jptcp.com |

| Co(II) | Hydrazine and Mercaptosuccinic Acid | asianpubs.org |

| Ni(II) | Hydrazine and Formate/Oxalate | tandfonline.comtandfonline.com |

| Rh(III) | Anthrahydrazone | mdpi.com |

| Co(III) | Anthracene thiosemicarbazone | researchgate.net |

| Hg(II), Pb(II), Cd(II) | Hydrazine and Mercaptosuccinic Acid | asianpubs.org |

Research on "this compound" and its Metal Chelation Properties Remains Undocumented in Public Scientific Literature

Despite extensive searches of chemical databases and scientific literature, no specific information is publicly available regarding the chelation behavior of the chemical compound this compound with transition metal ions, nor on the structure and bonding of any resulting metal-hydrazine complexes.

While the broader class of anthracene derivatives and hydrazine-containing ligands has been a subject of interest in coordination chemistry, dedicated research on the specific molecule of this compound appears to be absent from published academic journals, crystallographic databases, and other scientific repositories.

This lack of available data prevents a detailed analysis of its potential to form coordination compounds with transition metals. Typically, the study of a ligand's chelation behavior involves experimental work to synthesize and isolate metal complexes. Subsequent characterization using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis is then required to elucidate the structure, bonding, and stability of these new chemical entities.

For instance, related but distinct molecules, such as those derived from anthracene-9-carbaldehyde, have been shown to form complexes with various metal ions. These studies reveal how the anthracene moiety and the coordinating atoms of the ligand interact with the metal center, influencing the resulting complex's geometry and properties. However, the introduction of a methyl group at the 10-position of the anthracene ring and the specific nature of the methyl-hydrazine substituent in the target compound introduce unique steric and electronic factors that would necessitate dedicated investigation.

Without any documented research, it is not possible to provide scientifically accurate information on the following as it pertains to this compound:

Structure and Bonding in Metal-Hydrazine Complexes:No crystal structures or spectroscopic data have been published that would describe the coordination geometry, bond lengths, bond angles, and the nature of the chemical bonds between this compound and any transition metal ion.

Therefore, any discussion on these topics would be purely speculative and would not meet the standards of a professional, authoritative scientific article. Further empirical research is required to be conducted and published by the scientific community before a comprehensive report on the chemical reactivity and transformation pathways of this compound can be compiled.

Advanced Spectroscopic and Structural Characterization of 10 Methyl Anthracen 9 Ylmethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation of (10-Methyl-anthracen-9-ylmethyl)-hydrazine. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity of atoms and the compound's conformational preferences can be determined.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the anthracene (B1667546) core, the methyl group, the methylene (B1212753) bridge, and the hydrazine (B178648) moiety. The aromatic region of the ¹H NMR spectrum typically displays a series of multiplets arising from the protons on the anthracene ring system. researchgate.netmdpi.com The chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the substituents. mdpi.com For instance, the protons in proximity to the methyl and methylene-hydrazine groups will experience altered shielding effects compared to unsubstituted anthracene. researchgate.net

The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, characteristic of methyl groups attached to an aromatic ring. chemicalbook.com The methylene protons adjacent to the anthracene ring and the hydrazine group will likely present as a singlet, though potential coupling to the N-H protons of the hydrazine could lead to splitting, which may be broadened or averaged out depending on the solvent and temperature. The N-H protons of the hydrazine group itself would likely appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent. msu.edu

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the anthracene skeleton are expected. The chemical shifts of the quaternary carbons C9 and C10 will be significantly affected by the methyl and methylene-hydrazine substituents. The methyl carbon will resonate at a characteristic upfield chemical shift, while the methylene carbon will appear at a downfield position due to the influence of the adjacent nitrogen atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anthracene H1, H8 | 8.2 - 8.4 | 125.0 - 127.0 |

| Anthracene H2, H7 | 7.4 - 7.6 | 124.0 - 126.0 |

| Anthracene H3, H6 | 7.4 - 7.6 | 124.0 - 126.0 |

| Anthracene H4, H5 | 7.9 - 8.1 | 128.0 - 130.0 |

| Anthracene C9 | - | 130.0 - 132.0 |

| Anthracene C10 | - | 131.0 - 133.0 |

| Anthracene C4a, C9a | - | 130.0 - 132.0 |

| Anthracene C8a, C10a | - | 130.0 - 132.0 |

| -CH₃ | 2.8 - 3.1 | 14.0 - 16.0 |

| -CH₂- | 4.5 - 5.0 | 50.0 - 55.0 |

| -NHNH₂ | Broad, variable | - |

Note: These are estimated values based on known data for similar anthracene derivatives and are subject to variation based on solvent and experimental conditions.

2D NMR Techniques for Connectivity and Conformational Analysis (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for confirming the structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the title compound, COSY would show correlations between adjacent protons on the anthracene rings (e.g., H1 with H2, H2 with H3, etc.), confirming their sequential arrangement. The absence of cross-peaks between the methyl and methylene protons and the aromatic protons would confirm their substitution on the quaternary carbons of the anthracene core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This is crucial for assigning the carbon signals. For example, the singlet from the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C spectrum. Similarly, the methylene protons would correlate with the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. youtube.com This is particularly useful for establishing the connectivity across quaternary carbons. Key HMBC correlations would include:

A correlation from the methyl protons to the C10 carbon of the anthracene ring.

Correlations from the methylene protons to the C9 carbon and potentially to the C1 and C8a carbons of the anthracene ring.

Correlations from the aromatic protons to their neighboring carbons, further confirming the carbon assignments.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure. researchgate.netyoutube.com

Dynamic NMR Studies for Rotational Barriers or Isomerization

The presence of the methyl group at the C10 position and the methylene-hydrazine group at the C9 position introduces the possibility of hindered rotation around the single bonds connecting these groups to the anthracene core. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barriers associated with these rotational processes. acs.org

At low temperatures, the rotation around the C9-CH₂ and C10-CH₃ bonds might become slow on the NMR timescale. This could lead to the observation of distinct signals for conformers that would otherwise be rapidly interconverting at room temperature. For example, if the rotation of the methylene-hydrazine group is significantly hindered, the two methylene protons could become diastereotopic and appear as two separate signals, each potentially split into a doublet (an AB quartet). By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the activation energy for the rotational barrier can be calculated. osti.govmsu.edu Similar studies have been conducted on other methyl-substituted aromatic systems to determine rotational barriers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Identification of Characteristic Functional Group Vibrations (N-H, C=N, Aromatic C-H)

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The hydrazine moiety will give rise to N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. elixirpublishers.com These bands can be sharp or broad, depending on the extent of hydrogen bonding.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the anthracene ring are expected to appear in the region of 3000-3100 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methyl and methylene groups will show C-H stretching vibrations in the range of 2850-3000 cm⁻¹.

Aromatic C=C Stretching: The characteristic skeletal vibrations of the anthracene ring, corresponding to C=C stretching, will be observed in the 1400-1600 cm⁻¹ region. rsc.org

N-H Bending: The bending vibrations of the N-H bonds in the hydrazine group are expected in the 1550-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the methylene-hydrazine linkage will likely appear in the 1000-1250 cm⁻¹ region.

The presence of a C=N bond is not expected in the parent hydrazine compound, but could be a characteristic vibration in certain derivatives, such as hydrazones formed from the reaction of the hydrazine with aldehydes or ketones. nih.gov In such cases, the C=N stretching vibration would typically appear in the 1620-1680 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Anthracene | Aromatic C-H Stretch | 3000 - 3100 |

| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 3000 |

| Anthracene | Aromatic C=C Stretch | 1400 - 1600 |

| Hydrazine (-NH₂) | N-H Bend | 1550 - 1650 |

| Methylene-hydrazine | C-N Stretch | 1000 - 1250 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.

Analysis of Molecular Vibrations and Conformations

A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), can provide deeper insights into the molecular structure and conformation. pnas.org For example, the specific frequencies and intensities of the out-of-plane C-H bending vibrations in the low-frequency region of the spectrum can be indicative of the substitution pattern on the anthracene ring.

Furthermore, conformational changes, such as the rotation of the methyl or methylene-hydrazine groups, can lead to subtle shifts in the vibrational frequencies. By comparing the experimental IR and Raman spectra with theoretically calculated spectra for different possible conformations, the most stable conformation in the ground state can be inferred. The study of vibrational spectra at different temperatures can also reveal information about conformational dynamics, complementing the findings from dynamic NMR studies. The analysis of vibrational modes in related anthracene derivatives provides a basis for understanding the expected spectral features. researchgate.netnih.govacs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectra of this compound are dominated by the properties of the anthracene chromophore, a polycyclic aromatic hydrocarbon known for its characteristic light absorption and emission.

The UV-Vis absorption spectrum of anthracene-based compounds is characterized by π→π* electronic transitions within the conjugated ring system. For unsubstituted anthracene, these transitions result in a series of distinct absorption bands, typically observed between 250 nm and 400 nm. The spectrum often displays a well-resolved vibrational fine structure. researchgate.net

In the case of this compound, the substitution at the 9 and 10 positions influences the electronic properties of the anthracene core. The methyl group at the 10-position and the hydrazinylmethyl group at the 9-position act as auxochromes. These substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene due to electronic and steric effects. For instance, a related compound, 10-Methylanthracene-9-carbaldehyde, exhibits absorption in the ~250–400 nm range. Similarly, studies on 9,10-disilylanthracenes show a significant bathochromic shift in absorption bands compared to anthracene, indicating that substitution at these positions extends the π-conjugation. nih.gov

The absorption spectrum of this compound is therefore predicted to retain the characteristic vibronic structure of the anthracene moiety, with its principal absorption bands shifted to slightly longer wavelengths.

Table 1: Predicted UV-Vis Absorption Data for the Anthracene Chromophore in Solution

| Feature | Wavelength Range (nm) | Transition Type | Notes |

| Band I | ~380 - 400 | π→π* (S₀ → S₁) | Expected to show vibrational fine structure. |

| Band II | ~360 - 380 | π→π* (S₀ → S₁) | Characteristic of the anthracene core. |

| Band III | ~250 - 260 | π→π* (S₀ → S₂) | A more intense absorption band. |

Anthracene and its derivatives are well-known for their strong fluorescence, typically emitting in the blue to green region of the visible spectrum. The introduction of substituents at the 9 and 10 positions can significantly modulate these fluorescence properties. Bulky groups can enhance fluorescence emission by suppressing intermolecular interactions that lead to quenching. mdpi.com

For this compound, strong fluorescence originating from the S₁ → S₀ transition is anticipated. The emission spectrum is expected to be a mirror image of the lowest energy absorption band, exhibiting its own vibrational fine structure. The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. For comparison, the quantum yield of unsubstituted anthracene is approximately 0.32 at room temperature, while some 9,10-disubstituted derivatives can exhibit much higher yields, such as 9,10-disilylanthracene with a Φf of 0.90. nih.gov This enhancement is attributed to the suppression of non-radiative decay pathways.

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic. For many anthracene derivatives, lifetimes are typically in the range of a few to several nanoseconds. While specific data for this compound is not available, studies on similar fluorophores are essential for predicting its behavior. rsc.org

Table 2: Expected Fluorescence Properties of this compound

| Parameter | Predicted Value/Range | Method of Determination |

| Emission Maxima (λem) | 400 - 500 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φf) | > 0.3 | Comparative methods (e.g., using 9,10-diphenylanthracene (B110198) as a standard) acs.org |

| Fluorescence Lifetime (τf) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity. This effect arises from differential solvation of the ground and excited states of the molecule. Anthracene derivatives can exhibit prominent solvatochromic effects, indicating a dependence of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels on the polarity of the solvent. researchgate.net

For this compound, the presence of the polar hydrazine group (-NHNH₂) makes the molecule susceptible to interactions with polar solvents through hydrogen bonding and dipole-dipole forces. It is expected that in more polar solvents, the emission spectrum would show a bathochromic shift (a shift to longer wavelengths) if the excited state is more polar than the ground state. A systematic study across a range of solvents with varying polarity would be necessary to fully characterize the solvatochromic behavior of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. For this compound (C₁₆H₁₆N₂), the calculated monoisotopic mass is approximately 236.1313 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at an m/z (mass-to-charge ratio) of 236. The fragmentation of the molecular ion provides valuable structural information. The bonds with lower dissociation energies are more likely to break. For this molecule, a primary fragmentation pathway is the benzylic cleavage of the C-C bond between the anthracene core and the methylene-hydrazine side chain. This would result in the formation of a highly stable 10-methyl-anthracen-9-ylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 236 | [M]⁺• | [C₁₆H₁₆N₂]⁺• | Molecular Ion |

| 205 | [M - CH₃N₂]⁺ | [C₁₅H₁₃]⁺ | Loss of the methylhydrazine radical, forming the stable 10-methyl-9-anthracenylmethyl cation. This is expected to be a major peak. |

| 192 | [C₁₅H₁₂]⁺• | [C₁₅H₁₂]⁺• | Corresponds to the 9-methylanthracene (B110197) radical cation. nist.gov |

| 178 | [C₁₄H₁₀]⁺• | [C₁₄H₁₀]⁺• | Corresponds to the anthracene radical cation, a common fragment in such molecules. nist.gov |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

For instance, the crystal structure of [1-(Anthracen-9-ylmethyl)-1,4,7,10-tetraazacyclododecane]chloridozinc(II) nitrate (B79036) reveals that the anthracene group contributes to the crystal packing through intermolecular T-shaped π–π interactions. researchgate.net In the structure of 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine, C-H···O hydrogen bonds link the molecules into chains. acs.org

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Feature | Basis of Prediction |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding | Presence of the hydrazine group. |

| π-π Stacking | Aromatic nature of the anthracene core. | |

| C-H···π Interactions | Common in aromatic systems. | |

| Molecular Geometry | Non-planar anthracene core | Steric hindrance from peri-hydrogens and substituents. |

| Dihedral angle between rings | The anthracene moiety will likely be slightly bent. |

Theoretical and Computational Investigations of 10 Methyl Anthracen 9 Ylmethyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule, including its most stable geometry, electronic landscape, and spectroscopic signatures.

The initial and most crucial step in computational analysis is geometry optimization, which seeks to identify the lowest energy arrangement of atoms in the molecule. For a flexible molecule like (10-Methyl-anthracen-9-ylmethyl)-hydrazine, this process also involves conformational analysis to find the most stable three-dimensional shape.

Density Functional Theory (DFT) is a robust method for such investigations, with functionals like M06-2X and basis sets such as 6-311++G(d,p) being standard for accurately modeling anthracene (B1667546) derivatives. mdpi.com These calculations would determine the bond lengths, bond angles, and dihedral angles corresponding to the molecule's minimum energy state. It is predicted that the anthracene core would remain largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. researchgate.net The substituents at the C9 and C10 positions, the methyl and methyl-hydrazine groups, would orient themselves to minimize steric hindrance.

Ab initio methods , such as the Hartree-Fock method, can also be used, often as a precursor to more sophisticated calculations. researchgate.net A key aspect of the analysis for this compound would be the conformational freedom of the -(CH₂)-NHNH₂ side chain. Rotation around the C9-CH₂, CH₂-N, and N-N single bonds creates multiple possible conformers. Computational scanning of the potential energy surface would be necessary to identify the global energy minimum, representing the most populated and stable conformation of the molecule in the gas phase. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical yet scientifically plausible data based on computational studies of similar anthracene derivatives, as direct experimental or computational results for this specific molecule are not available in the cited literature.

| Parameter | Predicted Value (using DFT) | Comment |

|---|---|---|

| C9-C(methylene) Bond Length | ~1.51 Å | Typical length for a single bond between an sp² carbon of an aromatic ring and an sp³ carbon. |

| C(methylene)-N Bond Length | ~1.47 Å | Standard value for a C-N single bond. |

| N-N Bond Length | ~1.45 Å | Characteristic bond length for a hydrazine (B178648) moiety. |

| Anthracene Core Planarity | Slightly non-planar | Substitution at the 9 and 10 positions can induce minor puckering of the central ring. researchgate.net |

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. This is primarily achieved by analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. mdpi.com For this compound, the MEP would reveal regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the hydrazine group, identifying them as likely sites for electrophilic attack or hydrogen bond donation. The electron-rich π-system of the anthracene rings would also show negative potential above and below the molecular plane. mdpi.com

Table 2: Predicted Electronic Properties for this compound This table contains hypothetical data extrapolated from general principles and computational results for related anthracene and hydrazine compounds.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy required to remove an electron; a higher value suggests stronger electron-donating character. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added; a lower value suggests stronger electron-accepting character. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and the energy of the lowest electronic transition. A large gap implies high stability. researchgate.netresearchgate.net |

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing the molecule experimentally.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net For this molecule, distinct signals would be predicted for the aromatic protons (likely in the 7.4–8.6 ppm range), the singlet for the C10-methyl group, and signals for the C9-methylene and hydrazine protons. researchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT allows for the prediction of the molecule's infrared (IR) and Raman spectra. researchgate.net The resulting spectrum would feature characteristic N-H stretching bands from the hydrazine group, C-H stretching from the aromatic and aliphatic portions, and a fingerprint region of complex vibrations corresponding to the bending and skeletal modes of the entire structure. These calculated frequencies are often scaled to correct for anharmonicity and systematic errors. researchgate.net

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the standard approach for simulating UV-Vis absorption spectra. mdpi.com Anthracene and its derivatives are known for their characteristic structured absorption bands in the UV region, arising from π-π* transitions. researchgate.net TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the color and electronic transition properties of the molecule.

Reaction Mechanism Studies

Beyond static properties, computational chemistry can map out the pathways of chemical reactions, providing a dynamic view of molecular behavior.

Computational modeling can be used to explore the reactivity of this compound. For example, the terminal -NH₂ group of the hydrazine moiety is nucleophilic and can react with electrophiles like aldehydes or ketones to form hydrazone derivatives. nih.govnih.gov A computational study could model this condensation reaction by identifying the molecular geometries of the reactants, products, and, most importantly, the high-energy transition state that connects them.

Furthermore, the central ring of the anthracene core is known to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comchegg.com Theoretical calculations can predict the feasibility of such a reaction with various dienophiles. By mapping the reaction pathway, the stereochemistry and regiochemistry of the resulting cycloadduct can be determined.

Once the transition state for a reaction pathway is located, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), or energetic barrier, which is the minimum energy required for the reaction to occur. mdpi.com A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction. For instance, the activation energy for the oxidation of anthracene by hydroxyl radicals was computationally determined to be 51.3 kJ/mol. mdpi.com

By comparing the activation energies for competing reaction pathways, chemists can predict the major product of a reaction under given conditions. This analysis of energetic barriers is fundamental to understanding and predicting reaction kinetics, providing a powerful tool for designing synthetic routes and understanding chemical reactivity at a molecular level.

Intermolecular Interaction Studies

Hydrogen Bonding Networks in Solid State and Solution

The hydrazine group (-NH-NH2) in this compound is a potent source of hydrogen bonding, featuring both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms) nih.govwiley.com. This duality allows for the formation of extensive and varied hydrogen bonding networks.

In the solid state, these interactions are expected to be a dominant force in the crystal lattice. Based on studies of related hydrazine nih.gov and anthracene derivatives mdpi.comnih.gov, it is probable that this compound molecules would arrange themselves to maximize hydrogen bonding. This would likely involve the formation of intermolecular N-H···N hydrogen bonds, creating chains or more complex three-dimensional networks. The presence of two donor sites and two acceptor sites on the hydrazine moiety allows for multiple connectivity patterns nih.gov. For instance, one molecule could donate a hydrogen bond from its terminal -NH2 group to the secondary amine (-NH-) of a neighboring molecule, which in turn could donate to another, propagating a chain.

In solution, the hydrogen bonding behavior is heavily influenced by the solvent. In protic solvents, the solvent molecules can compete for hydrogen bonding sites on the this compound molecule. In aprotic solvents, solute-solute hydrogen bonds may persist, potentially leading to the formation of dimers or small aggregates, especially at higher concentrations eurekalert.org. Spectroscopic techniques such as ¹H NMR in different solvents could provide insight into these interactions, as the chemical shifts of the N-H protons are sensitive to their hydrogen-bonding environment eurekalert.orgnih.gov.

Below is a table summarizing the potential hydrogen bond interactions involving the subject molecule, with typical bond length and energy ranges derived from studies of analogous systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| N-H···N | Hydrazine N-H | Hydrazine N | 2.8 - 3.2 | 3 - 7 |

| N-H···O (with solvent) | Hydrazine N-H | Solvent (e.g., DMSO) | 2.7 - 3.1 | 4 - 8 |

| C-H···N | Anthracene C-H | Hydrazine N | 3.2 - 3.6 | 1 - 3 |

| C-H···π | Anthracene C-H | Anthracene π-system | 2.5 - 2.9 (H to ring centroid) | 1 - 2.5 |

Note: The data in this table are illustrative and based on general values for these types of interactions, not on direct experimental measurements for this compound.

π-π Stacking Interactions of the Anthracene Moiety

The large, planar, and electron-rich anthracene core of the molecule strongly predisposes it to engage in π-π stacking interactions mdpi.comacs.org. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The geometry of this stacking significantly influences the photophysical properties of anthracene derivatives nih.gov.

In the solid state, anthracene derivatives commonly exhibit several stacking motifs acs.orgnih.gov:

Face-to-Face (Sandwich): Where the anthracene planes are largely parallel and overlapping. This arrangement can lead to excimer formation and red-shifted fluorescence emission nih.gov.

Parallel-Displaced: A more common and stable arrangement where the rings are parallel but shifted relative to one another. This reduces repulsive forces while maintaining favorable attractive interactions.

T-shaped or Edge-to-Face: Where a C-H bond from one anthracene ring points towards the face of another. This is often observed in conjunction with other stacking types researchgate.net.

Herringbone: A packing motif where molecules arrange in a zig-zag pattern, common in many polycyclic aromatic hydrocarbons nih.govnih.gov.

The presence of the 10-methyl group and the 9-ylmethyl-hydrazine substituent will introduce steric considerations that influence the preferred stacking geometry nih.govrsc.org. The methyl group, in particular, may hinder a perfectly co-facial arrangement, favoring a parallel-displaced or herringbone packing. The precise interplanar distance and slip angle would be determined by a balance between maximizing attractive π-π interactions and minimizing steric clash. Computational modeling is an effective tool for predicting these preferred geometries. In related anthracene structures, π-π stacking distances are typically observed in the range of 3.4 to 3.8 Å mdpi.comnih.gov. For instance, a π–π stacking interaction with a centroid-to-centroid distance of 3.6061 Å has been reported in a similar anthracene derivative nih.gov. Another study on a rhodium complex with an anthracene ligand noted π–π interactions with a shortest distance of 3.6442 Å mdpi.com.

The table below outlines key parameters used to characterize π-π stacking, with expected values for anthracene systems.

| Parameter | Description | Typical Value Range |

| Interplanar Distance | The perpendicular distance between the planes of two stacked anthracene rings. | 3.3 - 3.8 Å |

| Centroid-Centroid Distance | The distance between the geometric centers of two stacked aromatic rings. | 3.5 - 4.5 Å |

| Slip Angle | The angle between the vector connecting the ring centroids and the normal to the ring plane. | 0° (face-to-face) to >20° (slipped) |

| Stacking Energy | The calculated energetic stabilization resulting from the interaction. | 2 - 10 kcal/mol |

Note: These values are based on computational and experimental data for various anthracene derivatives and serve as a predictive guide for the title compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic behavior of this compound and the explicit influence of its environment, which is not possible with static models mdpi.com. By solving Newton's equations of motion for a system containing the solute and a large number of solvent molecules, MD simulations can map out the conformational landscape, intermolecular interactions, and transport properties over time.

For a molecule like this compound, a key aspect to investigate via MD would be the conformational flexibility of the -CH2-NH-NH2 side chain relative to the rigid anthracene ring. The rotation around the C9-C(methylene) and C(methylene)-N bonds is a dynamic process that dictates the spatial presentation of the hydrogen-bonding hydrazine group. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these are influenced by the solvent.

The solvent environment is a critical determinant of molecular behavior. MD simulations can be performed in various explicit solvents (e.g., water, methanol, dimethyl sulfoxide) to understand:

Solvation Shell Structure: How solvent molecules arrange around the hydrophobic anthracene core versus the hydrophilic hydrazine tail. Water molecules, for example, would be expected to form a structured cage around the anthracene moiety while engaging in specific hydrogen bonds with the -NH and -NH2 groups.

Solvent-Mediated Interactions: How the solvent influences solute-solute interactions. In aqueous solution, a hydrophobic effect would likely drive the aggregation of anthracene moieties to minimize their disruption of the water hydrogen-bonding network. MD simulations can quantify the potential of mean force (PMF) for this aggregation process, providing insight into the thermodynamics of self-assembly.

Dynamics of Hydrogen Bonding: MD allows for the tracking of individual hydrogen bonds over time, revealing their average lifetimes and exchange rates with solvent molecules. This provides a detailed picture of the hydrogen-bonding dynamics that complements the static view from crystal structures or the time-averaged picture from NMR mdpi.com.

A typical MD simulation setup would involve placing one or more this compound molecules in a periodic box filled with a chosen solvent. The interactions would be described by a force field, which is a set of parameters that define the potential energy of the system.

| Simulation Parameter | Description | Typical Application |

| Force Field | A set of equations and parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Defines the physics of the molecular interactions. |

| Water Model | A specific parameter set for water molecules if used as a solvent (e.g., TIP3P, SPC/E). | Crucial for accurately simulating aqueous solutions. |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT for constant Number of particles, Volume, Temperature; NPT for constant Pressure). | Controls the simulation conditions to mimic experimental environments. |

| Simulation Time | The total duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Must be long enough to sample the conformational and interactional states of interest. |

| Analysis Metrics | Radial Distribution Functions (RDFs), Root Mean Square Deviation (RMSD), Hydrogen Bond Lifetimes, Potential of Mean Force (PMF). | Used to extract quantitative data about structure, dynamics, and thermodynamics from the simulation trajectory. |

Through such simulations, one could predict how the molecule behaves in different biological or chemical environments, offering a bridge between its static structure and its function.

Advanced Materials and Non Biological Applications of 10 Methyl Anthracen 9 Ylmethyl Hydrazine Derivatives

Role as Building Blocks in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

While direct reports on the use of (10-Methyl-anthracen-9-ylmethyl)-hydrazine in the synthesis of COFs and MOFs are not prevalent in the current literature, the principles of reticular chemistry allow for the rational design of such frameworks. The inherent properties of the anthracene (B1667546) and hydrazine (B178648) functional groups suggest their potential as valuable building blocks.

The design of COFs based on this compound would likely involve the condensation reaction of the hydrazine moiety with multitopic aldehyde linkers. This approach is a well-established method for forming robust, porous frameworks with crystalline structures. The hydrazine group can react with aldehydes to form hydrazone linkages, which are known to create stable and porous COFs. For instance, the condensation of hydrazine with 1,3,5-triformylbenzene derivatives has been shown to yield crystalline COFs. researchgate.net The anthracene unit would serve as a large, planar building block, contributing to the formation of extended π-conjugated systems within the framework. The methyl group at the 10-position of the anthracene could influence the stacking behavior of the aromatic units, potentially leading to unique pore environments.

In the context of MOFs, the this compound ligand would first need to be functionalized with coordinating groups, such as carboxylates or pyridyls, to enable coordination with metal ions or clusters. Anthracene derivatives functionalized with carboxylic acids have been successfully employed to construct porous MOFs. researchgate.netnih.gov For example, 5,5'-(9,10-anthracenediyl)di-isophthalate has been used to synthesize MOFs with high hydrogen storage capacity. researchgate.net A potential synthetic strategy for a MOF incorporating the target compound could involve the derivatization of the hydrazine group to introduce chelating sites, which would then be reacted with metal salts under solvothermal conditions. The resulting MOF would benefit from the photophysical properties of the anthracene core.

Table 1: Potential Building Blocks and Resulting Frameworks

| Framework Type | Anthracene-Hydrazine Building Block (Conceptual) | Co-Linker/Metal Node | Potential Linkage |

|---|---|---|---|

| COF | This compound | 1,3,5-Triformylbenzene | Hydrazone |

The structural features of hypothetical COFs and MOFs derived from this compound would be largely dictated by the geometry of the building blocks and the nature of the linkages. The large, rigid anthracene unit would likely promote the formation of porous structures with high surface areas. In COFs, the planarity of the anthracene could lead to the formation of 2D layered structures with eclipsed or staggered stacking, creating well-defined one-dimensional channels. The methyl group might introduce a degree of steric hindrance, influencing the interlayer spacing and potentially creating hierarchical pore structures.

Application in Organic Optoelectronic Materials (excluding device performance)

Anthracene derivatives are widely recognized for their excellent photoluminescent properties and have been extensively studied for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net The incorporation of a hydrazine moiety can further modulate the electronic and photophysical properties of the anthracene core.

Derivatives of this compound could be integrated into organic light-emitting systems as either the emissive material or as a host or transport layer. The strong blue fluorescence characteristic of many anthracene derivatives makes them suitable candidates for blue emitters in OLEDs. The hydrazine group, being electron-donating, can influence the intramolecular charge transfer (ICT) character of the excited state, which can be tuned to achieve different emission colors. rsc.org

Furthermore, anthracene-based polymers have demonstrated ambipolar charge transport properties, with some exhibiting higher electron mobility than hole mobility. researchgate.net The presence of the nitrogen-rich hydrazine group in derivatives of this compound could enhance their electron-transporting capabilities, making them suitable for use as electron-transporting materials in OLEDs. The molecular structure can be engineered to optimize frontier molecular orbital energy levels for efficient charge injection and transport. acs.orgnih.gov